molecular formula C9H16N4O B13622232 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-1,2,4-triazole

5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1h-1,2,4-triazole

Cat. No.: B13622232
M. Wt: 196.25 g/mol
InChI Key: KWXGKVZWRUGCBO-UHFFFAOYSA-N
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Description

5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole: is a heterocyclic compound that features both azetidine and triazole rings. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these rings in a single molecule makes it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azetidine-3-ol as a starting material, which is then reacted with a suitable triazole precursor under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the compound. The exact details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-1,2,4-triazole apart from similar compounds is its unique combination of azetidine and triazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C9H16N4O/c1-7(2)13-9(11-6-12-13)5-14-8-3-10-4-8/h6-8,10H,3-5H2,1-2H3

InChI Key

KWXGKVZWRUGCBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC=N1)COC2CNC2

Origin of Product

United States

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